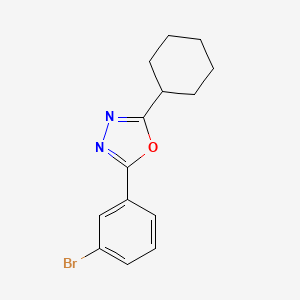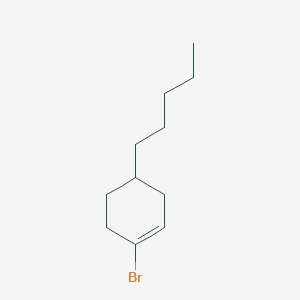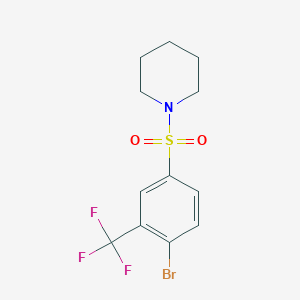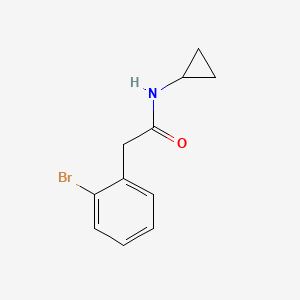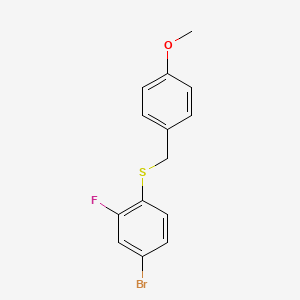
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Vue d'ensemble
Description
“(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane” is a chemical compound with the CAS Number: 1020253-12-6. Its molecular formula is C14H12BrFOS and it has a molecular weight of 327.22 . The IUPAC name for this compound is 4-bromo-2-fluoro-1-[(4-methoxybenzyl)sulfanyl]benzene .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane” consists of a bromo-fluorophenyl group linked to a methoxybenzyl group via a sulfur atom . The presence of different functional groups like bromo, fluoro, methoxy, and sulfanyl in the molecule could influence its reactivity and properties.Applications De Recherche Scientifique
Bromophenol Derivatives from Red Algae
- A study focused on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane. These compounds were tested for activity against human cancer cell lines and microorganisms but found to be inactive (Zhao et al., 2004).
Polymer Research
- Research on poly(arylene ether sulfone) proton exchange membranes involved the synthesis of new monomers containing methoxyphenyl groups, derived from bromination of bis(4-fluorophenyl)sulfone and subsequent Suzuki coupling. These compounds showed potential for fuel cell applications due to their good mechanical strength and high proton conductivities (Wang et al., 2012).
Photodynamic Therapy
- A study on sulfanyl porphyrazines, which include derivatives similar to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, explored their use in photodynamic therapy (PDT) for cancer treatment. These compounds, particularly when incorporated into cationic liposomes, showed high activity against oral squamous cell carcinoma cells and human cervical epithelial adenocarcinoma cells (Piskorz et al., 2017).
Oligoribonucleotides Synthesis
- The 4-methoxybenzyl group, a component of the compound , was used as a new protecting group for the 2'-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides. This indicates potential applications in nucleic acid chemistry (Takaku & Kamaike, 1982).
Carbonic Anhydrase Inhibition
- In the field of medicinal chemistry, halogenated derivatives, structurally related to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, have been synthesized and studied as inhibitors of carbonic anhydrase, a target for potential antitumor agents (Ilies et al., 2003).
Antioxidant Properties
- Research on bromophenol derivatives from the marine red alga Symphyocladia latiuscula, which are structurally similar to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, revealed their potent antioxidant activities. These compounds showed significant radical-scavenging activity, suggesting potential applications in oxidative stress-related conditions (Duan et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFOS/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHSLAPCAYVIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674397 | |
| Record name | 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-12-6 | |
| Record name | 4-Bromo-2-fluoro-1-[[(4-methoxyphenyl)methyl]thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



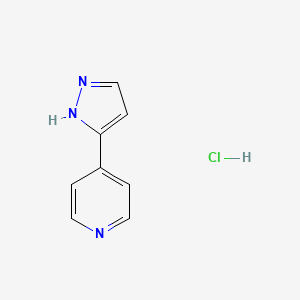
![N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride](/img/structure/B1522246.png)
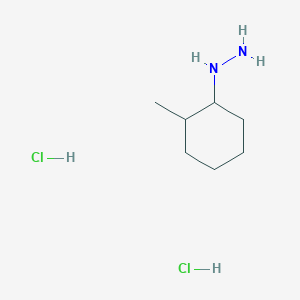

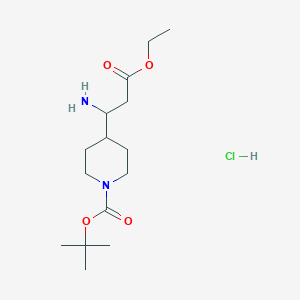
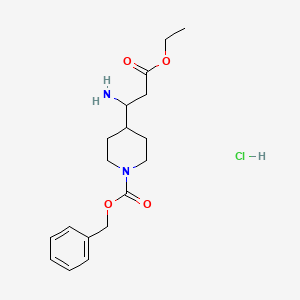


![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
